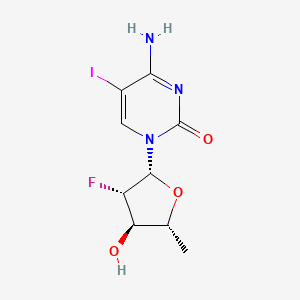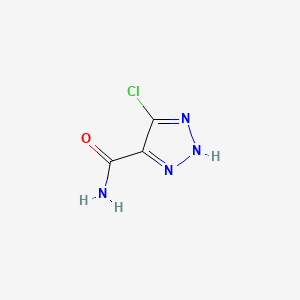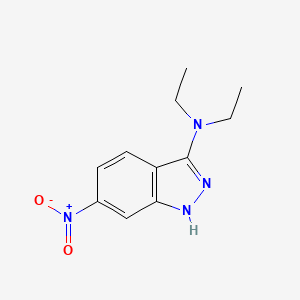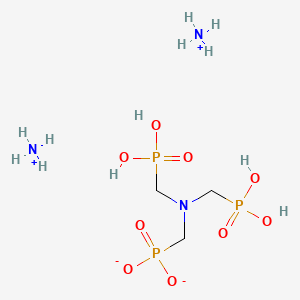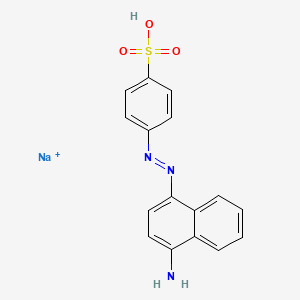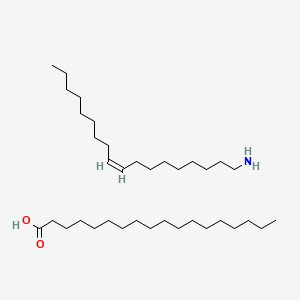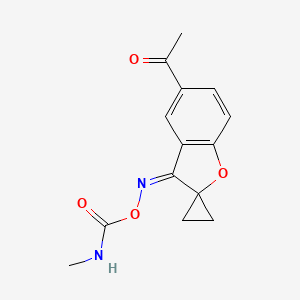
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is a chemical compound with the molecular formula C21H28BrNO3 and a molecular weight of 422.35 g/mol . This compound is known for its unique structure, which includes a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 2-bromoethyltriethylammonium bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of azide or cyanide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for synthesizing complex molecules .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide involves its interaction with specific molecular targets. The benzoyl and hydroxyphenoxy groups allow it to bind to proteins and enzymes, modulating their activity. The triethylammonium moiety enhances its solubility and facilitates its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: Similar structure but contains an acrylate group instead of a triethylammonium bromide moiety.
4-(2-Hydroxyethoxy)benzophenone: Contains a hydroxyethoxy group instead of a triethylammonium bromide moiety.
Uniqueness
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is unique due to its combination of a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
84604-79-5 |
|---|---|
Fórmula molecular |
C21H28BrNO3 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C21H27NO3.BrH/c1-4-22(5-2,6-3)14-15-25-18-12-13-19(20(23)16-18)21(24)17-10-8-7-9-11-17;/h7-13,16H,4-6,14-15H2,1-3H3;1H |
Clave InChI |
KDVPCCLIBMLEJG-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


